![molecular formula C11H11F3N2O B1521068 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol CAS No. 1243720-75-3](/img/structure/B1521068.png)
1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol
Overview
Description
1-[1-Methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol, also known as 1-methyl-5-(trifluoromethyl)-1H-benzodiazole-2-ol, is a trifluoromethylated aromatic heterocycle. It is a versatile synthetic intermediate that has been used in a variety of organic transformations, and it has been used as a pharmaceutical drug intermediate. It is an important building block for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials.
Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole and its derivatives are crucial in medicinal chemistry due to their varied biological activities. These compounds exhibit a range of pharmacological actions, including anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. This versatility makes benzothiazole a rapidly developing compound in medicinal research, highlighting its importance across multiple therapeutic areas (Bhat & Belagali, 2020).
Environmental Impact and Analytical Detection
Parabens, which share some structural similarities with benzodiazoles, have been studied for their environmental impact, particularly in aquatic environments. Although not directly related to the specific compound , the review on parabens provides insights into the fate and behavior of chemically related preservatives in water, indicating potential areas of environmental research for related compounds. The review discusses the occurrence, fate, and behavior of parabens, suggesting that despite wastewater treatments, these compounds persist at low concentrations in effluents and surface waters, reflecting continuous environmental introduction (Haman et al., 2015).
properties
IUPAC Name |
1-[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c1-6(17)10-15-8-5-7(11(12,13)14)3-4-9(8)16(10)2/h3-6,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRURGSKWINBYTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1C)C=CC(=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.